molecular formula C23H28N4O5S B2729985 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898435-16-0

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2729985
CAS RN: 898435-16-0
M. Wt: 472.56
InChI Key: NZDWATSWLHSTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H28N4O5S and its molecular weight is 472.56. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research into quinazolinone derivatives has shown promising antitumor activity. For instance, a study by Ibrahim A. Al-Suwaidan et al. (2016) on novel 3-benzyl-substituted-4(3H)-quinazolinones revealed broad spectrum antitumor activity against various cancer cell lines. Molecular docking studies indicated that these compounds inhibit growth through mechanisms akin to known cancer therapies, such as EGFR-TK inhibition, similar to erlotinib, and B-RAF kinase inhibition, akin to PLX4032 (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Compounds featuring morpholinoethyl and acetamido groups have been evaluated for antimicrobial properties. Özlem Temiz-Arpacı et al. (2005) synthesized benzoxazole derivatives with morpholin-4-ylacetamido and found them effective against various strains of bacteria and yeasts, showing broad-spectrum activity (Temiz-Arpacı et al., 2005).

Radiomodulatory Effects

A study on quinazolinone derivatives bearing a benzenesulfonamide moiety showed potential as radiomodulatory agents. These compounds, particularly one with a similar structural motif involving acetamide and sulfonamide, demonstrated the ability to induce NAD(P)H: quinone oxidoreductase 1 (NQO1) in vitro, suggesting antioxidant and radioprotective properties (Soliman et al., 2020).

Anticonvulsant Agents

Research on benzothiazole derivatives having acetamido pharmacophore has uncovered potential anticonvulsant agents. Morpholino and imidazolyl derivatives, in particular, have shown promising results in in vivo screenings, suggesting their utility in treating seizure disorders (Amir et al., 2012).

Anti-Inflammatory and Analgesic Activities

N-substituted acetamide derivatives, including those with morpholino groups, have been synthesized and tested for anti-inflammatory and analgesic activities. These compounds, especially the morpholino derivative, demonstrated notable efficacy, highlighting their potential in developing new pain and inflammation treatments (Schenone et al., 2000).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S/c28-21(24-16-5-6-19-20(13-16)32-15-31-19)14-33-22-17-3-1-2-4-18(17)27(23(29)25-22)8-7-26-9-11-30-12-10-26/h5-6,13H,1-4,7-12,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDWATSWLHSTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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